{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperidine, triazolopyridine, and methoxyphenylsulfonyl groups, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
The synthesis of {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenylsulfonyl group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of the triazolopyridine moiety: This can be accomplished through cycloaddition reactions involving azides and alkynes.
Final coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or triazolopyridine rings, using reagents like alkyl halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to {1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Cresol: A simpler aromatic compound with different functional groups.
Properties
Molecular Formula |
C24H29N5O4S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C24H29N5O4S/c1-33-20-7-9-21(10-8-20)34(31,32)28-15-11-18(12-16-28)24(30)27-13-4-5-19(17-27)23-26-25-22-6-2-3-14-29(22)23/h2-3,6-10,14,18-19H,4-5,11-13,15-17H2,1H3 |
InChI Key |
LQOLDBDCOYBECG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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